molecular formula C15H19N3O2 B6332428 2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240570-23-3

2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6332428
CAS RN: 1240570-23-3
M. Wt: 273.33 g/mol
InChI Key: MHGXWZXKBUMWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (hereafter referred to as 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring and is a member of the isoindole family. 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in medical research, drug discovery, and material science.

Scientific Research Applications

2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in medical research, drug discovery, and material science. In medical research, it has been studied for its potential to act as an anti-inflammatory agent, an anti-fungal agent, and an anti-cancer agent. In drug discovery, it has been studied as a potential drug candidate for the treatment of HIV/AIDS and other infectious diseases. In material science, it has been studied for its potential to act as a catalyst for the synthesis of polymers and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments include its ease of synthesis, its low cost, and its ability to act as an inhibitor of certain enzymes. The limitations of using 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments include its relatively short shelf life, its potential to cause adverse effects in certain individuals, and its potential to interfere with other experiments.

Future Directions

For research on 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione include further investigation into its mechanism of action, its potential therapeutic applications, and its potential uses in drug discovery. Additionally, further research is needed to investigate its potential toxicity, its potential interactions with other drugs, and its potential to cause adverse effects in certain individuals. Finally, further research is needed to investigate its potential applications in material science, such as its potential to act as a catalyst for the synthesis of polymers and other materials.

Synthesis Methods

2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized through a variety of methods. The most common method is a three-step process involving the reaction of 2-methylpiperazine, ethyl acetoacetate, and dimethylformamide. The first step involves the reaction of 2-methylpiperazine and ethyl acetoacetate to form a piperazine-ethyl acetoacetate adduct. The second step involves the reaction of the adduct with dimethylformamide to form a piperazine-ethyl acetoacetate-dimethylformamide adduct. The third step involves the reaction of the adduct with sodium hydroxide to form the desired 2-Methylpiperazin-1-yl-2,3-dihydro-1H-isoindole-1,3-dione.

properties

IUPAC Name

2-[2-(2-methylpiperazin-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-10-16-6-7-17(11)8-9-18-14(19)12-4-2-3-5-13(12)15(18)20/h2-5,11,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGXWZXKBUMWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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